aTAG 2139-NEG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

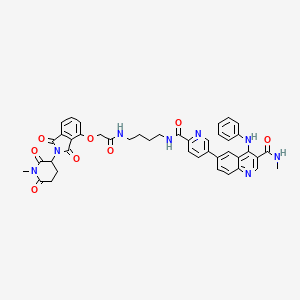

C43H40N8O8 |

|---|---|

Poids moléculaire |

796.8 g/mol |

Nom IUPAC |

4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide |

InChI |

InChI=1S/C43H40N8O8/c1-44-39(54)30-23-48-31-15-13-25(21-29(31)38(30)49-27-9-4-3-5-10-27)26-14-16-32(47-22-26)40(55)46-20-7-6-19-45-35(52)24-59-34-12-8-11-28-37(34)43(58)51(41(28)56)33-17-18-36(53)50(2)42(33)57/h3-5,8-16,21-23,33H,6-7,17-20,24H2,1-2H3,(H,44,54)(H,45,52)(H,46,55)(H,48,49) |

Clé InChI |

COVBVFLLJYMIDR-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |

Origine du produit |

United States |

Foundational & Exploratory

aTAG 2139-NEG: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

aTAG 2139-NEG is a crucial negative control compound for use with the aTAG (AchillesTAG) targeted protein degradation system. This system offers a powerful and versatile method for the rapid and selective degradation of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery. This compound is structurally related to the active degrader, aTAG 2139, but is chemically modified to be inactive. Its purpose is to enable researchers to distinguish the specific effects of targeted protein degradation from any off-target or non-specific effects of the chemical scaffold. This document provides an in-depth technical guide on this compound for researchers, scientists, and drug development professionals.

Core Concept: The aTAG System

The aTAG system is a heterobifunctional degrader platform. The active molecule, aTAG 2139, consists of three key components: a ligand that binds to the MTH1 (MutT homolog 1) protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. In this system, the protein of interest is first tagged with the MTH1 protein using CRISPR/Cas9-mediated gene editing. The introduction of aTAG 2139 then induces the formation of a ternary complex between the MTH1-tagged POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

This compound, while capable of binding to MTH1, lacks the ability to recruit the E3 ligase, and therefore does not induce the degradation of the MTH1-tagged protein. This makes it an ideal control for validating that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to other pharmacological effects of the compound.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of this compound is essential for its proper use in experiments.

| Property | This compound | aTAG 2139 (Active Compound) |

| Molecular Weight | 796.84 g/mol | 782.81 g/mol |

| Formula | C43H40N8O8 | C42H38N8O8 |

| CAS Number | 2758431-99-9 | 2387510-81-6 |

| Binding Affinity (Ki) for MTH1 | 2.0 nM | 2.1 nM[1] |

| Degradation Activity | None | Potent degrader of MTH1 fusion proteins (DC50 = 0.27 nM, Dmax = 92.1% after 4h incubation)[2][3] |

| Purity | ≥98% (HPLC) | ≥98% (HPLC)[3] |

| Solubility | Soluble to 100 mM in DMSO | Soluble to 50 mM in DMSO |

| Storage | Store at -20°C | Store at -20°C[3] |

Experimental Protocols

Detailed methodologies are critical for the successful implementation and interpretation of experiments using this compound.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. This is typically achieved using CRISPR/Cas9-mediated homology-directed repair (HDR).

Protocol:

-

Design and Synthesis:

-

Guide RNA (gRNA): Design and synthesize at least two gRNAs targeting the desired insertion site (N- or C-terminus) of the gene of interest.

-

Donor Template: Synthesize a single-stranded DNA (ssDNA) or plasmid donor template containing the MTH1 tag sequence flanked by 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

-

-

Cell Transfection:

-

Transfect the target cells with the Cas9 nuclease, gRNA, and the donor template. Electroporation or lipid-based transfection methods can be used.

-

-

Clonal Selection and Validation:

-

After transfection, select for single-cell clones.

-

Validate successful knock-in of the MTH1 tag by PCR of the genomic DNA and subsequent Sanger sequencing.

-

Confirm the expression of the MTH1-fusion protein by Western blot using an antibody against the protein of interest or the MTH1 tag.

-

In-Cell Protein Degradation Assay (Western Blot)

This protocol is used to assess the ability of aTAG 2139 to induce degradation of the MTH1-tagged protein of interest and to confirm the inactivity of this compound.

Protocol:

-

Cell Seeding:

-

Seed the MTH1-tagged cells in a multi-well plate at a density that allows for optimal growth during the experiment.

-

-

Compound Treatment:

-

Prepare stock solutions of aTAG 2139 and this compound in DMSO.

-

Treat the cells with a range of concentrations of aTAG 2139 and this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Incubate the cells for a desired period (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH, β-actin) should be used for normalization.

-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows can aid in the understanding and design of experiments.

Caption: Mechanism of action for aTAG 2139 and its inactive control, this compound.

Caption: A typical workflow for validating protein degradation using Western blotting.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. By serving as a well-characterized inactive control, it allows for the confident attribution of experimental observations to the specific degradation of the target protein. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing research in chemical biology and drug discovery.

References

An In-depth Technical Guide to the aTAG 2139-NEG Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 2139-NEG is a critical negative control compound for the AchillesTAG (aTAG) system, a novel targeted protein degradation (TPD) platform. Unlike its active counterpart, aTAG 2139, which is designed to induce the degradation of specific proteins, this compound is engineered to be inactive in this regard. Its primary function is to serve as a rigorous experimental control, enabling researchers to validate that the observed degradation of a target protein is a direct result of the specific degrader molecule and not due to off-target effects. This guide provides a comprehensive overview of the aTAG system and the precise role and characteristics of this compound.

The AchillesTAG (aTAG) Protein Degradation Platform

The aTAG system is a powerful chemical biology tool designed for the selective degradation of virtually any intracellular protein of interest (POI). This technology operates by fusing the POI to a small, inert protein tag, the MutT homolog-1 (MTH1) enzyme.[1][2] The degradation is then initiated by a heterobifunctional degrader molecule, such as aTAG 2139.

Mechanism of Action of the aTAG System

The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:

-

Tagging the Protein of Interest: The gene encoding the POI is genetically modified to include the sequence for the MTH1 protein tag. This results in the expression of a fusion protein, POI-MTH1.

-

Formation of a Ternary Complex: The aTAG degrader molecule, for instance aTAG 2139, is introduced into the cells. This molecule has two distinct ends: one that specifically binds to the MTH1 tag and another that recruits an E3 ubiquitin ligase, in this case, cereblon (CRBN).[2][3] The simultaneous binding of the degrader to both the POI-MTH1 and CRBN forms a ternary complex.

-

Polyubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, creating a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the entire fusion protein into smaller peptides, effectively removing it from the cell.[1][2]

The catalytic nature of this process allows for the use of sub-stoichiometric amounts of the degrader to achieve significant and sustained protein knockdown.

The Role and "Mechanism of Action" of this compound

The "mechanism of action" of this compound is, by design, a mechanism of inaction in terms of protein degradation. It is a purpose-built control molecule that retains one of the key functionalities of the active degrader while lacking the other.

Specifically, this compound is designed to bind to the MTH1 tag with high affinity.[4] However, it is chemically modified in such a way that it cannot recruit the CRBN E3 ligase. This inability to form a productive ternary complex is the key difference between aTAG 2139 and this compound.

By using this compound in parallel with aTAG 2139, researchers can confirm that the degradation of the MTH1-tagged protein is dependent on the recruitment of the E3 ligase and not a result of non-specific effects of the chemical scaffold or its binding to the MTH1 tag.

Quantitative Data

The following table summarizes the available quantitative data for aTAG 2139 and this compound.

| Compound | Target | Parameter | Value | Reference(s) |

| aTAG 2139 | MTH1-fusion proteins | DC50 | 0.27 nM | |

| Dmax | 92.1% | |||

| This compound | MTH1 | Ki | 2.0 nM | [4] |

| MTH1-fusion proteins | Degradative Activity | None | [4] |

-

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

Ki: The inhibition constant, a measure of the binding affinity of the compound to its target.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of the aTAG system and a typical experimental workflow for its validation.

Caption: aTAG System Mechanism of Action.

Caption: this compound Inaction Mechanism.

Caption: Validation Workflow using this compound.

Experimental Protocols

General Protocol for Assessing Protein Degradation using aTAG 2139 and this compound

This protocol outlines a general procedure for evaluating the degradation of an MTH1-tagged protein of interest in a cellular context.

1. Cell Culture and Treatment:

-

Plate cells engineered to express the MTH1-tagged POI at an appropriate density and allow them to adhere overnight.

-

Prepare stock solutions of aTAG 2139 and this compound in DMSO.

-

Treat the cells with a range of concentrations of aTAG 2139, this compound, and a vehicle control (DMSO). A typical concentration range for the active degrader would be from 0.1 nM to 1 µM.

-

Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

-

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for the POI or the MTH1 tag overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

4. Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the band intensity of the POI to the corresponding housekeeping protein.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the concentration of the degrader to determine the DC50 and Dmax for aTAG 2139. The results for this compound should show no significant degradation across the tested concentrations.

In Vitro Binding Assay (General Protocol)

To confirm the binding of this compound to MTH1, a competitive binding assay can be performed.

1. Reagents and Materials:

-

Recombinant MTH1 protein.

-

A known fluorescently labeled MTH1 ligand (tracer).

-

This compound.

-

Assay buffer.

-

Microplates suitable for fluorescence polarization or a similar binding assay format.

2. Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

In the microplate wells, combine the recombinant MTH1 protein and the fluorescent tracer at fixed concentrations.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization or other relevant signal.

3. Data Analysis:

-

The displacement of the fluorescent tracer by this compound will result in a change in the signal.

-

Plot the signal against the concentration of this compound.

-

Fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki value.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation provides a robust and reliable negative control, ensuring the validity and specificity of experimental results. The in-depth understanding of its "inactive" mechanism of action is crucial for the proper design and interpretation of experiments aimed at exploring the function of a wide array of intracellular proteins.

References

aTAG 2139-NEG: A Technical Guide to Its Function as a Negative Control in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AchillesTAG (aTAG) system, a powerful technology for inducing targeted protein degradation. The primary focus is on the indispensable role and proper implementation of aTAG 2139-NEG, the negative control compound essential for validating the specific, on-target mechanism of the active degrader, aTAG 2139.

Introduction to the aTAG Targeted Protein Degradation Platform

Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). Heterobifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are small molecules with two distinct heads connected by a linker. One end binds to a POI, and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The aTAG system is a specialized TPD platform that circumvents the need to develop a unique binder for every POI. Instead, it relies on fusing the POI to a small, inert "tag" protein, for which a high-affinity degrader already exists. In this system, the tag is the enzyme MutT homolog-1 (MTH1), a 17 kDa protein whose acute inhibition or degradation has no known phenotypic effect, making it an ideal degrader tag.[1]

The key components of the aTAG system are:

-

MTH1-tagged Protein of Interest (POI-MTH1): The target protein is endogenously tagged with MTH1 using precise genome engineering techniques like CRISPR-Cas9.[1][2]

-

aTAG 2139: The active, cell-permeable degrader molecule. It is a heterobifunctional compound composed of a high-affinity MTH1 ligand and a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]

-

This compound: The corresponding negative control molecule, which is critical for rigorous experimental validation.[3][4][5]

Mechanism of Action: aTAG 2139 vs. This compound

The specific function of this compound is best understood by comparing its action to that of the active degrader, aTAG 2139.

The active aTAG 2139 molecule initiates a catalytic cycle of protein degradation. Upon entering the cell, it forms a ternary complex, bringing the POI-MTH1 fusion protein and the CRBN E3 ligase into close proximity.[1][3] This induced proximity allows the E3 ligase to poly-ubiquitinate the POI-MTH1. The proteasome then recognizes this ubiquitin chain, leading to the degradation of the entire fusion protein. The aTAG 2139 molecule is then released to target another POI-MTH1 molecule.[1]

The primary function of this compound is to ensure that the protein degradation observed upon treatment with aTAG 2139 is a direct result of CRBN recruitment and not due to other, non-specific effects of the chemical scaffold.

This compound is structurally very similar to aTAG 2139 and is designed to bind to MTH1 with a similar high affinity.[4] However, it contains a critical modification—typically a methylated E3 ligase binder—that ablates its ability to recruit the CRBN E3 ligase.[5] Consequently, this compound can bind to the POI-MTH1 but cannot form the crucial ternary complex. Without E3 ligase recruitment, ubiquitination and subsequent degradation do not occur.

By treating cells with this compound in parallel with aTAG 2139, researchers can confidently attribute the loss of protein observed with the active compound to the specific, intended mechanism of action.

References

aTAG 2139-NEG: A Comprehensive Technical Guide for its Application as a Negative Control in Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aTAG (Achilles' heel TArgeting Chimera) technology represents a powerful chemical biology tool for the targeted degradation of proteins of interest (POIs). A critical component of robust experimentation within this system is the use of appropriate negative controls to ensure that the observed degradation of a POI is a direct result of the active aTAG degrader molecule and not due to off-target or non-specific effects. aTAG 2139-NEG is a specifically designed negative control for the active degrader, aTAG 2139. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in cellular assays to validate targeted protein degradation experiments.

Introduction to the aTAG System

The aTAG technology is a heterobifunctional molecule-based system for inducing the degradation of a target protein. This is achieved by genetically fusing the protein of interest with the MTH1 (MutT homolog 1) protein, which serves as a "degron tag".[1] The active aTAG degrader, such as aTAG 2139, is a cell-permeable molecule composed of a ligand that specifically binds to the MTH1 tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][3] This binding facilitates the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

This compound: The Negative Control

This compound is an indispensable tool for validating the specificity of protein degradation induced by aTAG 2139. It is structurally very similar to the active aTAG 2139 molecule and retains its ability to bind to the MTH1 tag.[4] However, a critical modification in its structure prevents the recruitment of the E3 ligase.[4] Consequently, this compound can bind to the MTH1-tagged protein of interest but cannot induce its degradation.

Mechanism of Inaction

The inability of this compound to induce protein degradation serves as a crucial experimental control. By treating cells expressing the MTH1-tagged POI with this compound, researchers can confirm that the degradation observed with the active aTAG 2139 is not due to factors such as:

-

Non-specific toxicity: Ensuring that the molecular scaffold itself does not lead to a reduction in protein levels through cell death or other indirect mechanisms.

-

Off-target effects: Verifying that the observed degradation is dependent on the recruitment of the E3 ligase and not some other unforeseen interaction of the molecule.

-

Alterations in protein expression or stability: Confirming that the binding of the molecule to the MTH1 tag alone does not affect the natural turnover rate of the protein.

Quantitative Data

The following table summarizes the key quantitative parameters for aTAG 2139 and its negative control, this compound. This data is essential for designing and interpreting experiments.

| Compound | Target | Parameter | Value | Reference(s) |

| aTAG 2139 | MTH1-fusion proteins | DC50 | 0.27 nM | [2][3][5] |

| aTAG 2139 | MTH1-fusion proteins | Dmax | 92.1% | [2][3][5] |

| This compound | MTH1 | Ki | 2.0 nM | [4] |

| This compound | MTH1-fusion proteins | Degradative Activity | None | [4] |

Table 1: Quantitative data for aTAG 2139 and this compound. DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. Ki is the inhibitory constant, indicating the binding affinity of this compound to MTH1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a negative control.

Generation of MTH1-Tagged Cell Lines using CRISPR/Cas9

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated gene editing is the recommended method for this.[3][5]

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the C-terminus of the gene of interest

-

Donor plasmid containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site

-

Cell line of interest

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating successfully tagged cells

Protocol:

-

Design sgRNA: Design an sgRNA that targets the genomic locus of the POI immediately upstream of the stop codon.

-

Construct Donor Plasmid: Clone the MTH1 tag sequence into a donor plasmid. Flank the MTH1 sequence with 500-800 bp homology arms that are homologous to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Transfection: Co-transfect the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection and Validation: Select for successfully edited cells using an appropriate method (e.g., antibiotic resistance encoded on the donor plasmid or a co-transfected marker). Validate the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA and confirm the expression of the MTH1-fusion protein by Western blot.

Western Blot Analysis of Targeted Protein Degradation

This is the most direct method to assess the degradation of the MTH1-tagged POI.

Materials:

-

MTH1-tagged cell line

-

aTAG 2139

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the MTH1 tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will allow them to be sub-confluent at the time of harvesting.

-

Compound Treatment: Treat the cells with aTAG 2139, this compound, and a vehicle control (DMSO). A typical concentration range for aTAG 2139 would be from 0.1 nM to 100 nM. For this compound, a concentration equivalent to the highest concentration of aTAG 2139 used (e.g., 100 nM) is recommended to demonstrate its lack of activity.

-

Incubation: Incubate the cells for a desired period. A 4-hour incubation is often sufficient to observe significant degradation with aTAG 2139.[2][3][5] A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) can also be performed.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The lane treated with aTAG 2139 should show a significant decrease in the band corresponding to the MTH1-tagged POI, while the lanes treated with this compound and the vehicle control should show no change.

Cell Viability Assay

A cell viability assay should be performed to ensure that the observed protein degradation is not a result of cytotoxicity.

Materials:

-

MTH1-tagged cell line

-

aTAG 2139

-

This compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Protocol:

-

Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of aTAG 2139 and this compound, as well as a vehicle control.

-

Incubation: Incubate the cells for the same duration as the degradation experiment (e.g., 4 to 24 hours).

-

Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.

-

Analysis: The results should show no significant decrease in cell viability at the concentrations of aTAG 2139 and this compound used in the degradation experiments.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of aTAG 2139 vs. This compound.

Caption: Western Blot Workflow for aTAG Experiments.

Conclusion

This compound is an essential reagent for the rigorous validation of targeted protein degradation experiments using the aTAG system. By serving as a non-degrading control that retains binding to the MTH1 tag, it allows researchers to confidently attribute the observed degradation of a protein of interest to the specific mechanism of the active aTAG 2139 degrader. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to conduct robust and well-controlled experiments, thereby accelerating the pace of discovery in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to aTAG 2139-NEG: Structure and Function as a Negative Control in the AchillesTAG Protein Degradation System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aTAG 2139-NEG, a critical negative control compound for the AchillesTAG (aTAG) targeted protein degradation system. We will delve into its molecular structure, mechanism of action, and its role in validating the specific degradation of MTH1-tagged proteins of interest. This document will detail experimental protocols for its use and present its physicochemical and biological properties in comparison to its active counterpart, aTAG 2139.

Introduction to the AchillesTAG (aTAG) System

The AchillesTAG (aTAG) system is a powerful chemical biology tool for inducing the rapid and selective degradation of a protein of interest (POI).[1] This technology relies on the genetic fusion of the POI with the MutT homolog-1 (MTH1) protein, which serves as a "degron tag".[1] An active aTAG molecule, such as aTAG 2139, is a heterobifunctional molecule that binds simultaneously to the MTH1 tag on the POI and to an E3 ubiquitin ligase, such as cereblon (CRBN).[1] This induced proximity triggers the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the proteasome.[1]

To ensure that the observed protein degradation is a direct result of the E3 ligase recruitment and not due to other off-target effects of the compound or the MTH1 binding itself, a specific negative control is required. This compound is designed for this purpose.

This compound: Structure and Physicochemical Properties

This compound is a synthetic small molecule that retains the MTH1-binding moiety of its active counterpart, aTAG 2139, but is critically missing the component that binds to the E3 ligase. This structural difference is key to its function as a negative control.

| Property | Value | Reference |

| Chemical Formula | C43H40N8O8 | |

| Molecular Weight | 796.84 g/mol | |

| CAS Number | 2758431-99-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action: A Non-Degrading MTH1 Binder

The mechanism of the aTAG system and the specific role of this compound can be visualized as follows:

Caption: Signaling pathways for the aTAG system with active and negative control compounds.

As illustrated, this compound binds to the MTH1-tagged protein of interest. However, due to the absence of an E3 ligase binding moiety, it cannot form the ternary complex necessary to induce ubiquitination and subsequent degradation. This makes it an ideal tool to control for any biological effects that may arise from the binding of a small molecule to the MTH1-tagged protein, independent of its degradation.

Comparative Biological Activity

The defining characteristic of this compound is its ability to bind MTH1 without initiating degradation. This is in stark contrast to the active compound, aTAG 2139.

| Compound | Target Binding (Ki for MTH1) | Degradation (DC50) | Maximum Degradation (Dmax) | Reference |

| aTAG 2139 | 2.1 nM | 0.27 nM | 92.1% | [2][3] |

| This compound | 2.0 nM | No Degradative Activity | ~0% |

Note: DC50 and Dmax values for aTAG 2139 are for MTH1 fusion proteins after a 4-hour incubation.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Generation of MTH1-tagged Protein of Interest Cell Lines

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated genome editing is a common method for this.

Caption: Workflow for generating MTH1-tagged cell lines via CRISPR/Cas9.

Protocol:

-

sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.

-

Homology Directed Repair (HDR) Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) HDR template containing the MTH1 tag sequence flanked by 60-100 base pair homology arms corresponding to the genomic sequence adjacent to the Cas9 cut site.

-

Ribonucleoprotein (RNP) Complex Assembly: Incubate the sgRNA with purified Cas9 nuclease to form the RNP complex.

-

Cell Transfection: Co-transfect the target cells (e.g., Jurkat cells) with the RNP complex and the ssODN HDR template using electroporation or a suitable transfection reagent.

-

Cell Recovery and Selection: Allow the cells to recover and expand. If the HDR template includes a selection marker, apply the appropriate selection pressure. Otherwise, single-cell sorting may be required to isolate successfully edited clones.

-

Validation: Screen clonal populations by PCR and Sanger sequencing to confirm correct integration of the MTH1 tag. Further validate the expression of the MTH1-POI fusion protein by Western blot.

In-Cell Protein Degradation Assay

This protocol outlines the procedure to compare the effects of aTAG 2139 and this compound on the levels of an MTH1-tagged protein.

Materials:

-

MTH1-POI expressing cells (e.g., Jurkat cells)

-

aTAG 2139

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blot equipment and reagents

-

Primary antibody against the POI or MTH1 tag

-

Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Cell Plating: Plate the MTH1-POI expressing cells at a suitable density in a multi-well plate.

-

Compound Treatment: Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Also, prepare a vehicle control (DMSO). Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody (against the POI or MTH1) and a loading control antibody overnight at 4°C.[4]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.[4]

-

-

Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the compound concentration to determine DC50 and Dmax values. For this compound, no significant reduction in protein levels is expected at any concentration.

Conclusion

This compound is an indispensable tool for researchers utilizing the AchillesTAG system. Its ability to bind MTH1 without inducing degradation allows for rigorous control experiments, ensuring that the observed degradation of a target protein is specifically due to the recruitment of the E3 ligase by the active aTAG compound. The detailed protocols and comparative data provided in this guide will aid in the effective design and interpretation of experiments in the field of targeted protein degradation.

References

The aTAG 2139-NEG and MTH1 Fusion Protein System: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a powerful strategy for modulating protein function, offering distinct advantages over traditional inhibition. The aTAG system represents a novel approach within TPD, enabling the selective degradation of any protein of interest (POI) through its fusion with the MTH1 protein. This technical guide provides an in-depth overview of the aTAG 2139-NEG and MTH1 fusion protein system. It details the underlying mechanism, experimental protocols for implementation, and the biological pathways influenced by MTH1, providing a comprehensive resource for researchers seeking to leverage this technology for target validation and therapeutic development.

Introduction to the aTAG System

The aTAG system is a technology platform for inducing the degradation of a specific protein of interest.[1] This is achieved by fusing the POI to a "tag" protein, in this case, MTH1 (MutT Homolog 1).[1][2] A heterobifunctional degrader molecule, aTAG 2139, then facilitates the ubiquitination and subsequent proteasomal degradation of the entire MTH1-POI fusion protein.[3][4] aTAG 2139 is comprised of a ligand that selectively binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] this compound serves as a crucial negative control; it binds to MTH1 but is incapable of inducing degradation, allowing researchers to distinguish between the effects of MTH1 binding and its degradation.[5][6]

MTH1: The "Achilles Heel" Tag

MTH1, also known as NUDT1, is a nucleotide pool sanitizing enzyme.[7] Its primary function is to hydrolyze oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and mitigating oxidative DNA damage.[7][8] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to maintain genomic integrity.[9] However, the degradation or acute inhibition of MTH1 has been shown to have no significant effect on the viability of normal cells, making it an ideal tag for this degradation system.[10]

Quantitative Data

The efficacy of the aTAG system is demonstrated by the potent and selective degradation induced by aTAG 2139. The following table summarizes the key quantitative parameters for aTAG 2139 and its negative control, this compound.

| Compound | Target | DC50 (nM) | Dmax (%) | Ki (nM) |

| aTAG 2139 | MTH1 Fusion Proteins | 0.27 - 1.1 | 92.1 | 2.1 |

| This compound | MTH1 | N/A | No Degradation | 2.0 |

-

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.[3][4][11]

-

Dmax : The maximum percentage of protein degradation observed.[3][4]

-

Ki : The inhibition constant, indicating the binding affinity of the compound to MTH1.[5][11]

Experimental Protocols

Generation of MTH1-Fusion Protein Cell Lines via CRISPR/Cas9

This protocol outlines the steps for creating a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (5' or 3' end of the gene)

-

Single-stranded DNA (ssDNA) HDR template containing the MTH1 tag sequence flanked by 80-100 bp homology arms corresponding to the genomic sequences adjacent to the cut site

-

Lipofectamine CRISPRMAX or other suitable transfection reagent

-

Mammalian cell line of interest

-

Cell culture reagents

-

PCR primers for genotyping

Protocol:

-

Design and Synthesis:

-

Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.

-

Design and synthesize an ssDNA HDR template. The template should include the MTH1 sequence and any desired linker sequences, flanked by homology arms. To prevent degradation, consider including phosphorothioate bonds at the 5' and 3' ends of the template.[12]

-

-

RNP Complex Formation:

-

Combine sgRNA and Cas9 protein at a molar ratio of approximately 1.2:1 (e.g., 4.8 µM sgRNA to 4 µM Cas9).[12]

-

Incubate at room temperature for 20 minutes to form the ribonucleoprotein (RNP) complex.

-

-

Transfection:

-

Cell Recovery and Selection:

-

Transfer the transfected cells to a suitable culture vessel and allow them to recover for 24-48 hours.[12]

-

If the HDR template includes a selection marker, apply the appropriate selection agent.

-

Expand the surviving cell population.

-

-

Verification of Knock-in:

-

Isolate genomic DNA from the expanded cell population.

-

Perform PCR using primers that flank the insertion site to confirm the integration of the MTH1 tag.

-

Sequence the PCR product to verify the correct in-frame insertion of the MTH1 tag.

-

Perform Western blotting to confirm the expression of the MTH1-fusion protein at the expected molecular weight.

-

MTH1-Fusion Protein Degradation Assay

This protocol describes how to assess the degradation of the MTH1-fusion protein upon treatment with aTAG 2139.

Materials:

-

MTH1-fusion protein expressing cell line

-

aTAG 2139

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody against the protein of interest or the MTH1 tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed the MTH1-fusion protein expressing cells in a multi-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Also, prepare a vehicle control with DMSO.

-

Treat the cells with the different concentrations of the compounds and the vehicle control for the desired time (e.g., 4 hours).[3][4]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Signaling Pathways and System Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving MTH1 and the experimental workflow of the aTAG system.

Caption: MTH1's role in mitigating oncogene-induced oxidative stress.

Caption: Experimental workflow for the aTAG protein degradation system.

Conclusion

The this compound and MTH1 fusion protein system provides a robust and versatile platform for the targeted degradation of proteins of interest. Its high potency, selectivity, and the availability of a reliable negative control make it an invaluable tool for target validation and for dissecting complex biological processes. This guide offers the foundational knowledge and detailed protocols necessary for the successful implementation of this technology in a research setting.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. youtube.com [youtube.com]

- 12. resources.tocris.com [resources.tocris.com]

The aTAG Protein Degradation System: An In-depth Technical Guide

The aTAG (AchillesTAG) system is a powerful and versatile tool for targeted protein degradation, offering researchers precise control over protein levels within a cell. This technical guide provides a comprehensive overview of the aTAG system, its core components, and detailed protocols for its application, tailored for researchers, scientists, and drug development professionals.

Core Principles of the aTAG System

The aTAG system is a chemical biology tool that induces the degradation of a specific protein of interest (POI). This is achieved by fusing the POI with a small protein tag, MTH1 (MutT homolog-1), which acts as a degron. The degradation is then initiated by a heterobifunctional small molecule, the aTAG degrader, which selectively binds to both the MTH1 tag and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the cell's proteasome.[1][2]

A key advantage of the aTAG system is that the MTH1 tag is a non-essential enzyme, and its degradation has no known phenotypic effect on the cell.[1][2] This minimizes off-target effects associated with the degradation machinery itself. The system offers rapid, potent, and reversible control over protein levels, making it an invaluable tool for target validation and studying the dynamic consequences of protein loss.[1]

Key Components of the aTAG System

The aTAG system comprises three essential components:

-

The MTH1 Degron Tag: The protein of interest is genetically fused with the MTH1 protein. This can be achieved through various genetic engineering techniques, including CRISPR/Cas9-mediated knock-in or transgene expression.[2]

-

The aTAG Degrader: These are heterobifunctional small molecules that bridge the MTH1-tagged protein and the E3 ligase. Two commonly used aTAG degraders are aTAG 2139 and aTAG 4531.[1]

-

The E3 Ubiquitin Ligase: The aTAG system primarily utilizes the Cereblon (CRBN) E3 ubiquitin ligase, which is endogenously expressed in most mammalian cells.[1]

Signaling Pathway and Mechanism of Action

The aTAG system hijacks the cell's natural ubiquitin-proteasome pathway to induce targeted protein degradation. The process can be summarized in the following steps:

-

Ternary Complex Formation: The aTAG degrader, being cell-permeable, enters the cell and binds to both the MTH1 tag on the fusion protein and the CRBN E3 ligase. This results in the formation of a stable ternary complex.

-

Polyubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein, forming a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The aTAG degrader is then released and can catalytically induce the degradation of other target protein molecules.

Mechanism of aTAG-mediated protein degradation.

Quantitative Data

The efficacy of the aTAG system is demonstrated by the potent and efficient degradation of target proteins. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) for the aTAG degraders aTAG 2139 and aTAG 4531.

| aTAG Degrader | DC50 (nM) | Dmax (%) | Incubation Time (hours) |

| aTAG 2139 | 0.27 | 92.1 | 4 |

| aTAG 4531 | 0.34 | 93.14 | 4 |

Data sourced from product information sheets.

Experimental Protocols

CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest

This protocol provides a general workflow for endogenous tagging of a POI with the MTH1 degron tag using CRISPR/Cas9.

Workflow for CRISPR/Cas9-mediated MTH1 tagging.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired genomic locus

-

Single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms

-

Transfection reagent (e.g., Lipofectamine CRISPRMAX)

-

Target cell line

-

Appropriate cell culture reagents

-

PCR primers for genotyping

-

Antibodies for Western blot validation (anti-POI and anti-MTH1)

Protocol:

-

sgRNA and Donor Design:

-

Design and synthesize sgRNAs targeting the C-terminus or N-terminus of your POI. It is recommended to test multiple sgRNAs for efficiency.

-

Design an ssDNA donor template containing the MTH1 tag sequence. Flank the tag with 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the intended insertion site.

-

-

Cell Transfection:

-

Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complex according to the manufacturer's instructions.

-

On the day of transfection, seed your target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the RNP complex and the ssDNA donor template using a suitable transfection reagent.

-

-

Selection and Validation of Edited Cells:

-

After 48-72 hours, expand the transfected cells.

-

If your donor template includes a selection marker, apply the appropriate selection agent. Alternatively, single-cell sort the edited cells into 96-well plates.

-

Expand the single-cell clones.

-

Validate the correct integration of the MTH1 tag by genomic PCR and Sanger sequencing.

-

Confirm the expression of the MTH1-POI fusion protein at the expected molecular weight by Western blot using antibodies against the POI and/or the MTH1 tag.

-

Western Blot Analysis of aTAG-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of an MTH1-tagged protein of interest following treatment with an aTAG degrader.

Materials:

-

MTH1-tagged cell line

-

aTAG degrader (e.g., aTAG 2139 or aTAG 4531)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI and a loading control like anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed the MTH1-tagged cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with a dose-response range of the aTAG degrader (e.g., 0.1 nM to 1000 nM) or for a time-course (e.g., 0, 1, 2, 4, 8, 24 hours) at a fixed concentration. Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against your POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the loading control for each sample.

-

Calculate the percentage of protein degradation relative to the DMSO control.

-

Advantages and Applications in Drug Development

The aTAG system offers several advantages that make it a valuable tool for drug discovery and development:

-

Target Validation: Rapidly and specifically degrade a target protein to assess its role in disease pathology.[1]

-

Dose-Dependent and Reversible Control: The level of protein degradation can be tuned by varying the concentration of the aTAG degrader, and the effect is reversible upon washout of the compound.[1]

-

Rapid Kinetics: The aTAG system induces protein degradation within hours, allowing for the study of immediate cellular responses to protein loss.[1]

-

Broad Applicability: In principle, any intracellular protein can be targeted for degradation by fusing it with the MTH1 tag.[1]

-

In Vitro and In Vivo Applications: aTAG degraders are cell-permeable and have been shown to be effective in both cell culture and in vivo models.[2]

Comparison with Other Targeted Protein Degradation Systems

| Feature | aTAG System | dTAG System | CRISPR/Cas9 Knockout | RNAi |

| Mechanism | Proteasomal Degradation | Proteasomal Degradation | Gene Disruption | mRNA Degradation |

| Reversibility | Yes | Yes | No | Yes (transient) |

| Kinetics | Hours | Hours | Days to Weeks | Days |

| Dose-Tunable | Yes | Yes | No | Limited |

| Requirement | MTH1 Tag | FKBP12(F36V) Tag | gRNA/Cas9 | shRNA/siRNA |

| Off-Target Effects | Low (related to degrader) | Low (related to degrader) | Potential genomic off-targets | Potential off-target mRNA silencing |

This guide provides a foundational understanding of the aTAG protein degradation system. For further details and specific applications, researchers are encouraged to consult the primary literature and resources from commercial suppliers.

References

The Role of aTAG 2139-NEG in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, often referred to as degraders or PROTACs (PROteolysis TArgeting Chimeras), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. The AchillesTAG (aTAG) system is a recently developed chemical genetic tool that provides a versatile platform for inducing the degradation of any protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 (MutT homolog 1) protein. The system then employs a heterobifunctional degrader, such as aTAG 2139, which binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged protein.

A crucial component of any robust experimental system is the inclusion of appropriate negative controls. In the aTAG system, aTAG 2139-NEG serves this critical function. This molecule is an inactive analog of the potent degrader aTAG 2139. While it retains the ability to bind to the MTH1 tag, it is engineered to be incapable of recruiting the E3 ligase, and therefore does not induce protein degradation. The use of this compound is essential for distinguishing the specific effects of targeted protein degradation from any potential off-target or non-specific effects of the degrader molecule. This technical guide provides an in-depth overview of the role of this compound in the aTAG platform, including its mechanism of action, experimental protocols for its use, and a summary of relevant quantitative data.

Core Concepts and Mechanism of Action

The aTAG system is a powerful tool for achieving conditional and reversible knockdown of a target protein. The fundamental principle involves the fusion of the MTH1 protein tag to the protein of interest. The aTAG degrader molecule, aTAG 2139, is a heterobifunctional molecule composed of a ligand that binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

The mechanism of action for the aTAG system, and the role of this compound as a negative control, can be summarized in the following steps:

-

Generation of an MTH1-Fusion Protein: The gene encoding the protein of interest is genetically modified to include the coding sequence for the MTH1 tag. This can be achieved through various techniques, including CRISPR/Cas9-mediated gene editing to create an endogenous fusion or through the expression of a transgene.

-

Introduction of the aTAG Degrader: The active degrader, aTAG 2139, is introduced to the cells expressing the MTH1-fusion protein.

-

Ternary Complex Formation: aTAG 2139 facilitates the formation of a ternary complex between the MTH1-tagged protein and the CRBN E3 ligase.

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the MTH1-fusion protein, marking it for degradation.

-

Proteasomal Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome.

This compound is designed to bind to the MTH1 tag with high affinity, similar to the active degrader. However, it lacks the functional moiety required to recruit the CRBN E3 ligase. Consequently, treatment with this compound does not lead to the formation of a productive ternary complex, ubiquitination, or subsequent degradation of the MTH1-tagged protein. This makes it an ideal tool to control for any biological effects that might arise from the mere binding of a small molecule to the MTH1 tag or from other non-degradation-related activities of the chemical scaffold.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the active degrader aTAG 2139 and its negative control, this compound. This data is essential for designing and interpreting experiments using the aTAG system.

| Compound | Target | Parameter | Value | Reference |

| aTAG 2139 | MTH1-fusion proteins | DC50 | 0.27 nM | [1] |

| Dmax | 92.1% (at 4 hours) | [1] | ||

| This compound | MTH1 | Ki | 2.0 nM | [2] |

| MTH1-fusion proteins | Degradative Activity | None | [2] |

Table 1: Key Performance Metrics of aTAG 2139 and this compound. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. Ki is the inhibition constant, indicating the binding affinity of the compound to its target.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of aTAG 2139 and its negative control, this compound.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

This protocol outlines the general steps for using CRISPR/Cas9 to knock-in the MTH1 tag at the C-terminus of a protein of interest.

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the C-terminus of the gene of interest

-

Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic region of interest

-

Appropriate cell line

-

Cell culture medium and supplements

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells

Protocol:

-

Design sgRNA and Donor Template: Design an sgRNA that targets the genomic locus immediately upstream of the stop codon of the gene of interest. Design a donor DNA template containing the MTH1 tag sequence. The tag should be flanked by 500-800 base pair homology arms that are identical to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Cell Transfection: Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent.

-

Selection of Edited Cells: After 48-72 hours, select for successfully edited cells. This can be done by FACS if the donor template also includes a fluorescent marker, or by antibiotic selection if a resistance gene is included.

-

Clonal Expansion and Validation: Isolate single cells to establish clonal populations. Validate the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA. Confirm the expression of the MTH1-fusion protein by Western blotting.

Western Blotting for Protein Degradation

This protocol describes how to assess the degradation of an MTH1-tagged protein following treatment with aTAG 2139 and this compound.

Materials:

-

MTH1-tagged cell line

-

aTAG 2139 and this compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MTH1 or anti-POI, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate the MTH1-tagged cells and allow them to adhere overnight. Treat the cells with a dose-response of aTAG 2139 (e.g., 0.1 nM to 1000 nM), a high concentration of this compound (e.g., 1000 nM), and a DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.

Cell Viability Assay

This protocol is for assessing the cytotoxic effects of aTAG 2139 and this compound.

Materials:

-

MTH1-tagged cell line

-

aTAG 2139 and this compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Plating and Treatment: Seed the cells in an opaque-walled 96-well plate and allow them to attach. Treat the cells with a range of concentrations of aTAG 2139 and this compound, along with a DMSO control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control to determine the percentage of viable cells at each concentration.

Visualizations

Signaling Pathway Diagram

Caption: The aTAG system signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow using the aTAG system.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation allows for rigorous control experiments, ensuring that the observed biological effects are a direct consequence of the targeted protein's removal and not due to off-target effects of the degrader molecule. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently employ the aTAG system to explore the function of specific proteins and validate their potential as therapeutic targets. The combination of the potent degrader aTAG 2139 and its inactive control this compound provides a robust and reliable system for advancing the field of targeted protein degradation.

References

aTAG 2139-NEG: A Technical Guide for In Vitro and In Vivo Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 2139-NEG is an essential negative control compound for use in studies involving the AchillesTAG (aTAG) protein degradation system. The aTAG platform is a powerful tool for targeted protein degradation, enabling the selective removal of a protein of interest (POI) from a cellular environment. This is achieved by fusing the POI with the MTH1 (MutT homolog 1) protein, which then serves as a "tag" for a specific degrader molecule. The active degrader, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.

In contrast, this compound is designed to bind to the MTH1 tag with high affinity but lacks the E3 ligase-recruiting moiety. This critical difference means that this compound does not induce the degradation of the target protein. Therefore, it serves as an indispensable tool to distinguish the specific effects of protein degradation from other potential off-target or compound-specific effects in both in vitro and in vivo experimental settings.

Mechanism of Action

The aTAG system operates on the principle of induced proximity. The active aTAG 2139 degrader facilitates the formation of a ternary complex between the MTH1-tagged protein of interest and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity triggers the transfer of ubiquitin molecules to the POI, marking it for destruction by the proteasome.

This compound shares the MTH1-binding component of aTAG 2139, allowing it to competitively bind to the MTH1-tagged protein. However, it is chemically engineered to be inactive in terms of inducing degradation because it cannot recruit the E3 ligase. This allows researchers to control for any biological effects that might arise from the mere binding of a compound to the target protein, independent of its degradation.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active counterpart, aTAG 2139.

| Compound | Target | Binding Affinity (Ki) |

| This compound | MTH1 | 2.0 nM |

| aTAG 2139 | MTH1 | 2.1 nM |

| Compound | DC50 (Degradation) | Dmax (Max Degradation) | Incubation Time |

| aTAG 2139 | 0.27 nM | 92.1% | 4 hours |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the study by Veits et al. in Current Research in Chemical Biology (2021).

In Vitro: Western Blotting for Protein Degradation

This protocol is designed to assess the degradation of an MTH1-tagged protein of interest in a cellular context.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T or Jurkat cells) engineered to express the MTH1-tagged protein of interest at an appropriate density in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of aTAG 2139 (e.g., 0.1 nM to 1000 nM) and a high concentration of this compound (e.g., 1000 nM) as a negative control. A DMSO-treated sample should be included as a vehicle control.

-

Incubate the cells for the desired time points (e.g., 2, 4, 8, and 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Western Blotting:

-

Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo: Mouse Xenograft Model Study

This protocol outlines a general workflow for evaluating the efficacy of aTAG 2139 and the inertness of this compound in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NSG mice).

-

Subcutaneously implant tumor cells engineered to express the MTH1-tagged protein of interest.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Dosing:

-

Randomize mice into treatment groups (e.g., n=8-10 mice per group).

-

Treatment groups may include:

-

Vehicle control (e.g., administered orally or intraperitoneally).

-

aTAG 2139 (at a specified dose, e.g., 10 mg/kg, administered on a defined schedule).

-

This compound (at the same dose and schedule as aTAG 2139).

-

3. Monitoring and Data Collection:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Monitor the overall health and behavior of the animals.

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues.

4. Pharmacodynamic (PD) and Efficacy Analysis:

-

Process a subset of tumors for Western blot analysis to confirm the degradation of the target protein in the aTAG 2139-treated group and its presence in the this compound and vehicle groups.

-

Analyze tumor growth inhibition as the primary efficacy endpoint.

-

Perform histological analysis of tumors and other tissues as needed.

Conclusion

This compound is a crucial reagent for robust and reliable studies utilizing the aTAG protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation allows for the clear differentiation of biological effects stemming from protein knockdown versus other non-specific compound effects. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research, ultimately contributing to more accurate and impactful scientific findings.

The aTAG System: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AchillesTAG (aTAG) system is a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs). This technology offers a significant advantage over traditional genetic knockdown or small molecule inhibition methods by directly eliminating the target protein, allowing for a more precise interrogation of protein function and validation of novel drug targets. This in-depth technical guide provides a comprehensive overview of the discovery, core principles, experimental workflows, and quantitative performance of the aTAG system, intended for researchers and drug development professionals.

Discovery and Development

The aTAG system was developed by C4 Therapeutics as an advancement in the field of targeted protein degradation (TPD).[1] Inspired by other chemical genetic approaches like the dTAG and HaloPROTAC systems, the aTAG platform was designed to provide a flexible and multiplexable method for controlling protein homeostasis.[1] The technology is now licensed and commercially available through Bio-Techne, making it accessible to the broader scientific community for research and target validation. The core innovation of the aTAG system lies in the use of the enzyme MTH1 (MutT homolog-1; NUDT1) as a degradation tag.[2] MTH1 is a small (17 kDa) protein whose acute inhibition or degradation has no known phenotypic consequences, making it an ideal and inert tag for this system.[3]

Core Principles and Mechanism of Action